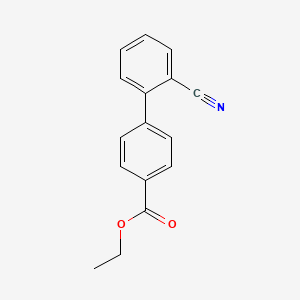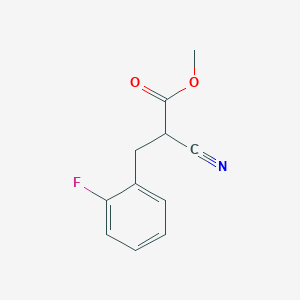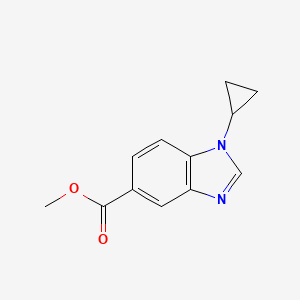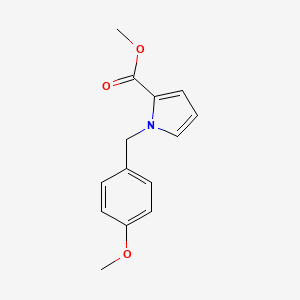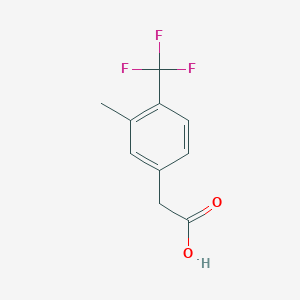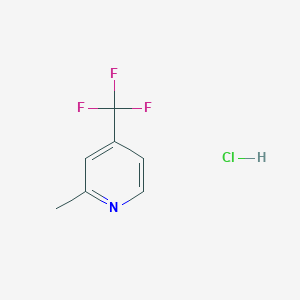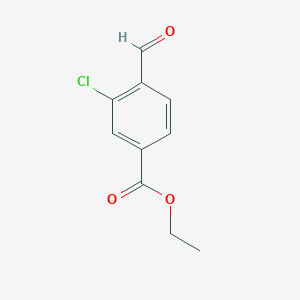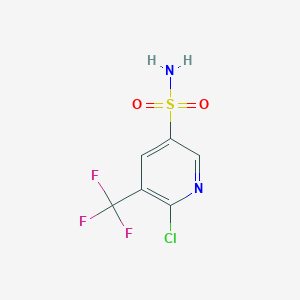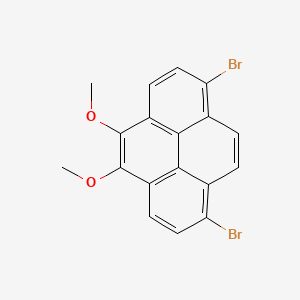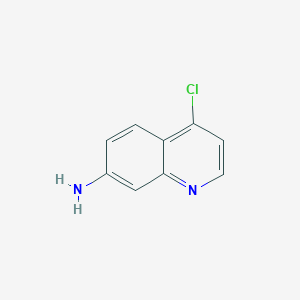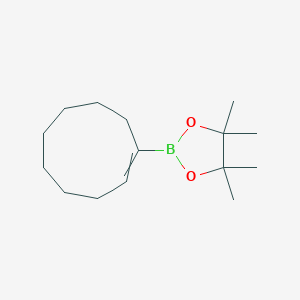
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C15H27BO2 . It is used in scientific research and has unique properties that make it valuable for various applications such as catalysis and organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is defined by its molecular formula, C15H27BO2 . Unfortunately, detailed information about its molecular structure is not available in the search results.Applications De Recherche Scientifique
Synthesis and Crystal Structure
Synthesis and Characterization : The synthesis of compounds involving 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related structures have been extensively studied. For example, Wu et al. (2021) synthesized and characterized similar compounds, providing insights into their molecular structures using spectroscopy and X-ray diffraction methods (Wu, Chen, Chen, & Zhou, 2021).
Crystallographic Analysis : The crystal structures of these compounds have been determined using single-crystal X-ray diffractometer data, allowing a detailed understanding of their molecular arrangements. For instance, the study by Seeger and Heller (1985) on a similar compound offers insights into the orthorhombic crystal structure and the bonding distances within the molecule (Seeger & Heller, 1985).
Applications in Chemical Reactions
Use in Coupling Reactions : This compound and its derivatives have been applied in various chemical reactions, such as the Suzuki–Miyaura coupling reactions. For example, a study by Schulte and Ihmels (2022) demonstrated the use of borylated derivatives in Pd-catalyzed Suzuki–Miyaura coupling reactions, showcasing its utility as a substrate in organic synthesis (Schulte & Ihmels, 2022).
Role in Polymerization : The compound has also been used in polymerization processes. Yokoyama et al. (2007) investigated its role in the Suzuki-Miyaura chain growth polymerization, highlighting its application in the synthesis of polyfluorenes with narrow molecular weight distributions (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
Structural and Functional Analysis
Density Functional Theory (DFT) Studies : DFT calculations have been employed to analyze the molecular structures, providing a deeper understanding of the electronic and geometrical properties of these compounds. Studies like the one by Liao et al. (2022) have used DFT to calculate molecular structures, which are consistent with X-ray diffraction findings (Liao, Liu, Wang, & Zhou, 2022).
Investigations into Molecular Properties : Research has also delved into understanding the physicochemical properties of these compounds through various spectroscopic methods and crystallographic analyses, as demonstrated in studies like Huang et al. (2021) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBUKJYFHSXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743939 | |
| Record name | 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70701170 | |
CAS RN |
1041002-91-8 | |
| Record name | 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)
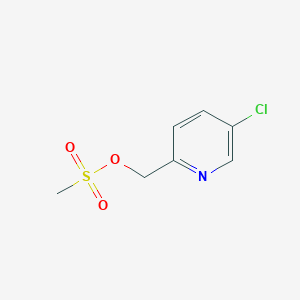
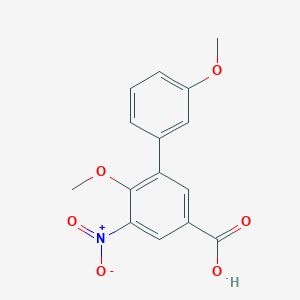
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
